

"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride CAS number"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B1356336

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride** and its Analogs

This technical guide provides a comprehensive overview of **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride** (CAS No. 27116-93-4), a heterocyclic compound belonging to the aminopyrazole class. Given the limited publicly available data for this specific salt, this document also draws upon information from closely related 4-amino-1H-pyrazole-5-carboxylate derivatives to provide a broader context for researchers, scientists, and drug development professionals. The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3]

Chemical Identification and Properties

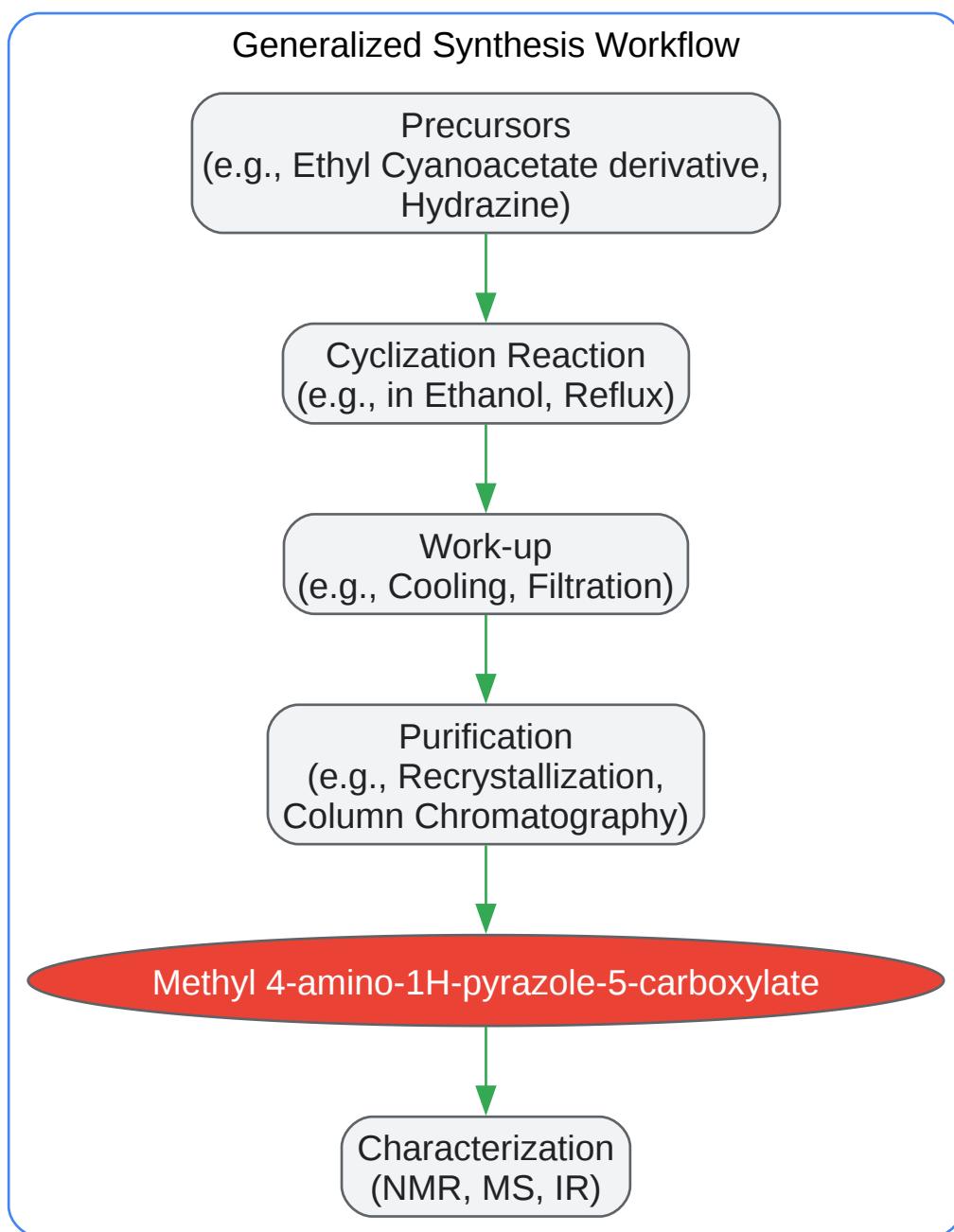
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole derivative characterized by an amino group at position 4 and a methyl carboxylate group at position 5.

Table 1: Chemical Identifiers for **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride**

Identifier	Value
CAS Number	27116-93-4[4][5]
Molecular Formula	C ₅ H ₈ CIN ₃ O ₂
Molecular Weight	177.59 g/mol
IUPAC Name	methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride

Due to the scarcity of specific experimental data for this compound, the following table summarizes typical physicochemical properties reported for analogous aminopyrazole carboxylate derivatives. These values should be considered as estimates.

Table 2: Typical Physicochemical Properties of Related Aminopyrazole Carboxylate Derivatives


Property	Typical Value Range	Notes
Physical State	Solid, crystalline powder	Based on analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Melting Point	96-100 °C	For Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The hydrochloride salt may have a different melting point.
Solubility	Soluble in polar organic solvents like DMSO and methanol.	General characteristic for this class of compounds.
Purity (Typical)	>97% (HPLC)	Standard purity for commercially available research chemicals.

Synthesis and Characterization

While a specific, detailed protocol for the hydrochloride salt is not readily available, the synthesis of the core 4-aminopyrazole-5-carboxylate structure generally follows established routes in heterocyclic chemistry.

Generalized Experimental Protocol for Synthesis

The synthesis of 4-aminopyrazole-5-carboxylates often involves the cyclization of a hydrazine with a suitably functionalized three-carbon precursor. One common method is the reaction of a hydrazine with a derivative of ethyl cyanoacetate. An improved multi-step synthesis for a related compound, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, involves methylation, hydrolysis, nitration, and subsequent reduction.^[6] A general workflow is outlined below.

[Click to download full resolution via product page](#)

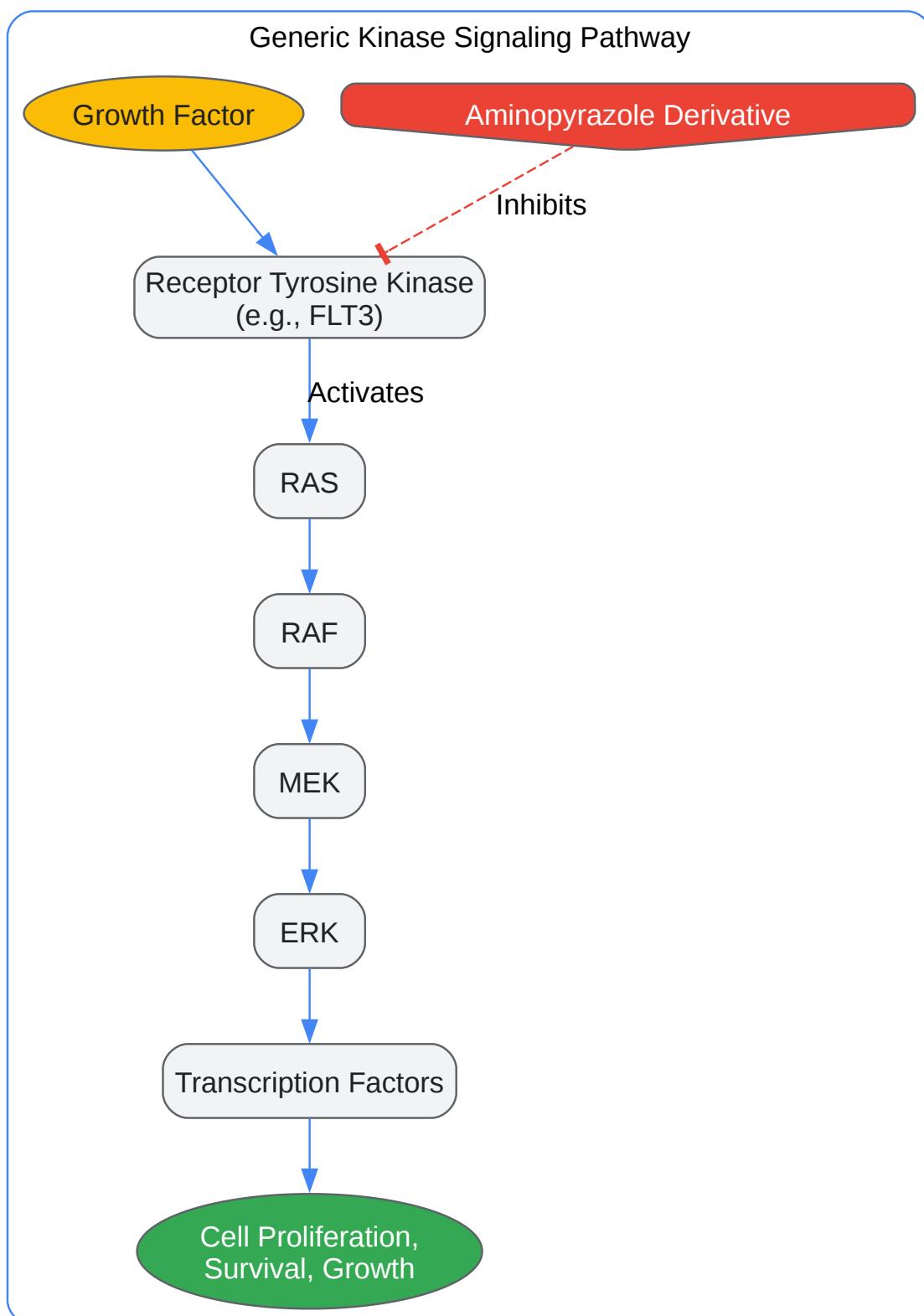
Caption: Generalized workflow for the synthesis and characterization of 4-aminopyrazole-5-carboxylates.

Key Steps:

- Cyclization: A substituted hydrazine is reacted with a β -ketonitrile or a similar precursor in a suitable solvent, often an alcohol like ethanol. The reaction may be heated under reflux.[1][7]
- Work-up: Upon completion, the reaction mixture is typically cooled, and the crude product is isolated by filtration.
- Purification: The crude solid is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel.[8]
- Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base would be dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in ethanol or ether), followed by precipitation and isolation of the salt.
- Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Biological Activity and Applications in Drug Discovery

Aminopyrazole derivatives are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[2][3] They have been investigated as inhibitors of various enzymes and receptors.

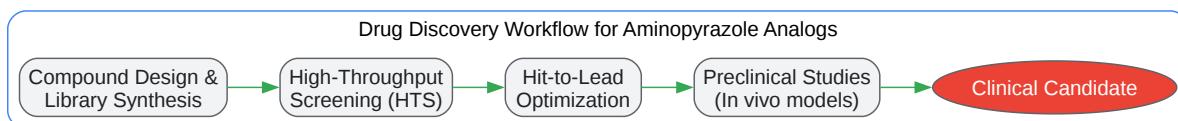

Key Biological Activities:

- Kinase Inhibition: Many aminopyrazole derivatives are potent inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy.[9]
- Anti-inflammatory Activity: Some pyrazole derivatives, like Celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase-2 (COX-2). [1] Other aminopyrazole analogs have also shown significant anti-inflammatory properties. [10]
- Anticancer Properties: Beyond kinase inhibition, these compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[11]

- **Antimicrobial and Antiviral Activity:** The aminopyrazole core is present in molecules with antibacterial, antifungal, and antiviral properties, including activity against HIV reverse transcriptase.[\[2\]](#)
- **Enzyme Inhibition:** Derivatives have been designed to inhibit other enzyme classes, such as dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and carbonic anhydrases.[\[12\]](#)[\[13\]](#)

Representative Signaling Pathway: Kinase Inhibition

A common mechanism of action for many anticancer aminopyrazole derivatives is the inhibition of protein kinase signaling pathways that are often hyperactivated in cancer cells. The diagram below illustrates a generic kinase signaling cascade that can be targeted.



[Click to download full resolution via product page](#)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an aminopyrazole derivative.

Drug Discovery Workflow

The development of new drugs based on the aminopyrazole scaffold typically follows a structured workflow from initial concept to a potential clinical candidate.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the discovery and development of drugs based on the aminopyrazole scaffold.

Safety and Handling

Specific safety data for **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride** is not available. However, based on GHS classifications for structurally related aminopyrazole derivatives, the following hazards may be anticipated:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a member of the pharmacologically significant aminopyrazole class of compounds. While specific data on this particular salt is limited, the broader family of 4-aminopyrazole-5-carboxylate derivatives demonstrates a wide range of biological activities, particularly as kinase inhibitors for anticancer applications. The versatile synthesis routes and the amenability of the scaffold to chemical modification make it a highly attractive starting point for the design and development of novel therapeutic agents. Further research into this specific compound and its analogs is warranted to fully explore its potential in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride | CAS 27116-93-4 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. rsc.org [rsc.org]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride CAS number"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356336#methyl-4-amino-1h-pyrazole-5-carboxylate-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com